molecular formula C18H14N2O2S B12872042 1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- CAS No. 858117-54-1

1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-

Cat. No.: B12872042
CAS No.: 858117-54-1
M. Wt: 322.4 g/mol
InChI Key: IKLQTMPQNGYSRU-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- is a complex organic compound that features a benzenediol core substituted with a thienyl-pyrrolopyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- typically involves multi-step organic reactions. The initial steps often include the formation of the benzenediol core, followed by the introduction of the thienyl-pyrrolopyridinyl group through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The benzenediol core can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenediol core typically yields quinones, while reduction can lead to the formation of hydroquinones or other reduced derivatives.

Scientific Research Applications

1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 5-pentyl-: A similar compound with a pentyl group instead of the thienyl-pyrrolopyridinyl moiety.

    1,3-Benzenediol, 2,5-dimethyl-: Another related compound with dimethyl substitutions on the benzenediol core.

Uniqueness

1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the thienyl-pyrrolopyridinyl group enhances its potential for diverse applications compared to simpler benzenediol derivatives.

Properties

CAS No.

858117-54-1

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

5-[(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]benzene-1,3-diol

InChI

InChI=1S/C18H14N2O2S/c21-15-4-11(5-16(22)7-15)3-14-9-20-18-17(14)6-13(8-19-18)12-1-2-23-10-12/h1-2,4-10,21-22H,3H2,(H,19,20)

InChI Key

IKLQTMPQNGYSRU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC3=C(NC=C3CC4=CC(=CC(=C4)O)O)N=C2

Origin of Product

United States

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